
2-(Bromomethyl)benzonitrile
Overview
Description
2-(Bromomethyl)benzonitrile is an aromatic organic compound with the molecular formula C₈H₆BrN (molecular weight: 196.05 g/mol). It consists of a benzonitrile core substituted with a bromomethyl group at the ortho position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. Its bromomethyl group serves as a reactive site for nucleophilic substitutions, enabling the formation of carbon-carbon or carbon-heteroatom bonds .
Synthesis: The compound is typically synthesized via bromination of o-cyanotoluene (2-methylbenzonitrile) using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under radical or thermal conditions .
Preparation Methods
2-(Bromomethyl)benzonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 2-methylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature . Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Bromomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form substituted benzonitriles.
Condensation Reactions: It undergoes base-promoted condensation with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less commonly reported, it can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
2-(Bromomethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzonitrile primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form various derivatives. These reactions often involve the formation of carbon-nitrogen or carbon-oxygen bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-(Bromomethyl)benzonitrile with structurally related compounds:
Reactivity and Functional Group Influence
Bromomethyl Group :
- In this compound, the bromine atom facilitates nucleophilic substitution (e.g., with amines or alkoxides) to form ethers or amines .
- The biphenyl analog (2-(4'-Bromomethylphenyl)benzonitrile) undergoes similar reactions but with enhanced steric hindrance due to the extended aromatic system, influencing its reactivity in drug synthesis .
Hydroxyl vs. Bromomethyl :
- 5-Bromo-2-hydroxybenzonitrile participates in hydrogen bonding (O–H⋯N interactions), making it suitable for crystal engineering . In contrast, the bromomethyl group in the parent compound is more reactive toward alkylation.
Biological Activity
2-(Bromomethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological potency of this compound, highlighting its potential applications in pharmacology.
This compound, with the molecular formula , features a bromomethyl group attached to a benzonitrile moiety. It can be synthesized through various methods, including reactions with different nucleophiles. For instance, it reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .
Biological Activity Overview
The biological activity of this compound and its derivatives has been investigated in several studies, revealing a range of pharmacological effects:
-
Enzyme Inhibition : Compounds derived from this compound have shown potent inhibitory activity against several enzymes, including:
- α-Glycosidase : Inhibitory constants () ranging from 1.01 to 2.12 nM.
- Carbonic Anhydrases (hCA I and II) : values between 189.56 and 402.44 nM for hCA I and 112.50 to 277.37 nM for hCA II.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : values of 95.45–352.58 nM for AChE and 132.91–571.18 nM for BChE .
-
Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens:
- Studies indicate that derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics .
- The mechanism involves inducing stress on the bacterial cell envelope, disrupting proton motive force (PMF), leading to cell death .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). Results showed reduced cell viability upon exposure to the compound, indicating potential as an anticancer agent .
Study on Enzyme Inhibition
A study focused on synthesizing meta-cyanobenzyl substituted benzimidazolium salts from this compound demonstrated that these derivatives acted as effective inhibitors for several enzymes involved in metabolic pathways relevant to diabetes and neurodegenerative diseases.
Enzyme | Range (nM) |
---|---|
α-Glycosidase | 1.01 - 2.12 |
Carbonic Anhydrase I | 189.56 - 402.44 |
Carbonic Anhydrase II | 112.50 - 277.37 |
Acetylcholinesterase | 95.45 - 352.58 |
Butyrylcholinesterase | 132.91 - 571.18 |
Antimicrobial Efficacy
In another investigation, derivatives of the compound were tested against a panel of bacterial strains, showing promising results:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Bacillus subtilis | 20 |
Proteus vulgaris | 22 |
These results indicate that modifications to the benzonitrile structure can enhance antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(bromomethyl)benzonitrile, and how can purity be validated experimentally?
- Methodological Answer : The compound is commonly synthesized via bromination of o-cyanotoluene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) . Purity validation requires a combination of techniques:
- HPLC/GC-MS : To detect impurities or unreacted starting materials.
- NMR Spectroscopy : To confirm the absence of residual solvents (e.g., DMSO) and verify the bromomethyl group’s presence (δ ~4.5 ppm for CH2Br) .
- Melting Point Analysis : Compare observed mp (72–74°C) with literature values; deviations may indicate isomerization or solvent retention .
Q. How can researchers safely handle this compound given its reactivity and toxicity?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers under inert gas (Ar/N2) at 2–8°C to prevent hydrolysis or degradation .
- Waste Disposal : Neutralize with a 10% sodium thiosulfate solution to reduce brominated byproducts before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 13C NMR : Identify the benzonitrile carbon (δ ~117 ppm for C≡N) and the brominated methyl carbon (δ ~30 ppm) .
- IR Spectroscopy : Look for C≡N stretching (~2230 cm⁻¹) and C-Br absorption (~550 cm⁻¹) .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve structural ambiguities (e.g., bond angles around the bromomethyl group) .
Advanced Research Questions
Q. How does this compound participate in electrophilic cyclization reactions, and what factors influence regioselectivity?
- Methodological Answer :
- Mechanistic Insight : The bromomethyl group acts as an electrophile in halocyclization, forming 5-membered rings (e.g., tetrahydrofuran derivatives) under Lewis acid catalysis (e.g., AlCl3) .
- Regioselectivity Control : Steric effects dominate; para-substituted aryl groups favor cyclization at the less hindered position. Computational modeling (DFT) can predict transition-state energies .
- Experimental Optimization : Vary solvent polarity (e.g., DCM vs. THF) and temperature to favor kinetically vs. thermodynamically controlled products .
Q. What strategies resolve contradictions in reported melting points or reaction yields for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis under inert atmosphere (e.g., Schlenk line) to exclude moisture/O2 interference .
- Isomer Analysis : Use chiral HPLC or NOESY NMR to detect cis/trans isomers (e.g., from Wittig reactions), which may cause mp discrepancies .
- Yield Optimization : Employ high-throughput screening (HTS) to test catalysts (e.g., Pd vs. Cu) for coupling reactions, referencing protocols from analogous benzonitrile derivatives .
Q. How can computational tools like SHELX or DFT enhance structural analysis of this compound complexes?
- Methodological Answer :
- SHELX Refinement : Apply SHELXL for high-resolution crystallographic data to model disorder in the bromomethyl group .
- DFT Calculations : Simulate reaction pathways (e.g., SN2 vs. radical mechanisms) using Gaussian or ORCA, comparing activation energies with experimental kinetics .
- Docking Studies : Predict binding affinities of derivatives (e.g., as kinase inhibitors) using AutoDock Vina, guided by crystallographic ligand poses .
Q. What are the challenges in synthesizing stereochemically pure intermediates from this compound, and how can they be mitigated?
- Methodological Answer :
- Chiral Resolution : Use enantioselective catalysts (e.g., BINAP-metal complexes) for asymmetric alkylation .
- Dynamic Kinetic Resolution (DKR) : Combine Pd catalysts with chiral ligands to racemize intermediates during coupling reactions .
- Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of diastereomers .
Properties
IUPAC Name |
2-(bromomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXNHCXKWFNKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176632 | |
Record name | 2-(Bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22115-41-9 | |
Record name | 2-Cyanobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22115-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022115419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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